methyl 4-({N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Overview
Description
Methyl 4-({N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a useful research compound. Its molecular formula is C24H24N2O6S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.13550766 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis and Reactivity
A study by Ukrainets et al. (2014) explored the cyclization reactions of related compounds, resulting in the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under basic conditions. This work highlights the compound's potential as an intermediate in synthesizing complex heterocyclic systems, which could have applications in drug discovery and material science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Process Optimization
Research by Xu et al. (2018) on optimizing the synthesis process of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate related to the compound , demonstrates the importance of optimizing reaction conditions to enhance yields and reduce costs. Such studies are crucial for the scalable production of complex organic molecules (Xu, Guo, Li, & Liu, 2018).
Photochemistry and Material Science
Photodegradation Studies
Bhattacharjeel and Dureja (2002) examined the photolysis of tribenuron-methyl, which shares a structural motif with the compound . Their findings on the degradation pathways and products on various surfaces contribute to our understanding of how such compounds behave under environmental exposure, which is relevant for developing photostable materials and assessing environmental impact (Bhattacharjeel & Dureja, 2002).
Light-Induced Transformations
Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group, demonstrating its efficacy as a photoiniferter. This research is pivotal for advancements in nitroxide-mediated photopolymerization, indicating potential applications in creating light-responsive materials (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Properties
IUPAC Name |
methyl 4-[[2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-17-7-13-22(14-8-17)33(29,30)26(20-5-4-6-21(15-20)31-2)16-23(27)25-19-11-9-18(10-12-19)24(28)32-3/h4-15H,16H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQACQLVYGRHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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